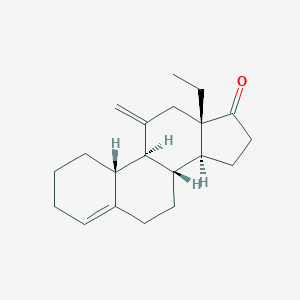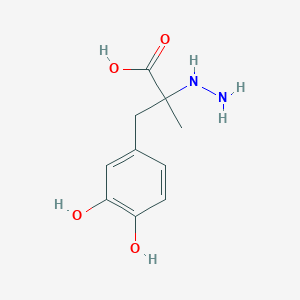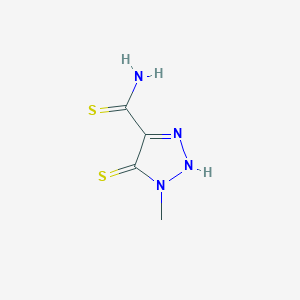
1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide is a compound of the triazole family that has been extensively studied for its potential applications in scientific research. This molecule has shown promising results as an inhibitor in various biological systems. In
作用机制
The mechanism of action of 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide involves its ability to bind to the active site of enzymes and inhibit their activity. It has been shown to bind to the active site of proteases and kinases, preventing them from catalyzing their respective reactions. Additionally, it has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
生化和生理效应
1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in various biological processes, such as proteases and kinases. Additionally, it has been shown to induce cell cycle arrest and apoptosis in tumor cells. It has also been shown to inhibit the growth of bacterial and fungal cells.
实验室实验的优点和局限性
One advantage of using 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide in lab experiments is its ability to selectively inhibit the activity of enzymes involved in various biological processes. This allows researchers to study the specific role of these enzymes in biological systems. Additionally, it has been shown to have anti-cancer and anti-microbial properties, making it a potential candidate for drug development.
One limitation of using 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide in lab experiments is its potential toxicity. It has been shown to be toxic to some cell lines, and its toxicity needs to be carefully considered when designing experiments. Additionally, its mechanism of action may not be well understood in some biological systems, which may limit its usefulness in certain experiments.
未来方向
There are many potential future directions for the study of 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide. One direction is the development of this molecule as a potential anti-cancer or anti-microbial agent. Its ability to selectively inhibit the activity of enzymes involved in various biological processes makes it a promising candidate for drug development. Additionally, its potential toxicity needs to be further studied to determine its safety for use in humans.
Another future direction is the study of the mechanism of action of 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide in various biological systems. Understanding how this molecule interacts with enzymes and other biological molecules may provide insights into the specific roles of these molecules in biological processes.
Overall, 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide is a promising molecule that has shown potential as an inhibitor in various biological systems. Further research is needed to fully understand its mechanism of action and potential applications in drug development.
合成方法
1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide can be synthesized through a multi-step process that involves the reaction of different chemical reagents. The first step involves the reaction of 4-amino-1-methyl-1H-1,2,3-triazole with carbon disulfide to form 4-amino-5-mercapto-1-methyl-1,2,3-triazole. The second step involves the reaction of 4-amino-5-mercapto-1-methyl-1,2,3-triazole with chloroacetyl chloride to form 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide.
科学研究应用
1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide has been studied for its potential applications as an inhibitor in various biological systems. It has been shown to inhibit the growth of tumor cells, and its potential as an anti-cancer agent is being explored. It has also been studied as an inhibitor of bacterial and fungal growth, and its potential as an anti-microbial agent is being investigated. Additionally, it has been studied as an inhibitor of enzymes involved in various biological processes, such as proteases and kinases.
属性
CAS 编号 |
100097-69-6 |
|---|---|
产品名称 |
1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide |
分子式 |
C4H6N4S2 |
分子量 |
174.3 g/mol |
IUPAC 名称 |
1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide |
InChI |
InChI=1S/C4H6N4S2/c1-8-4(10)2(3(5)9)6-7-8/h7H,1H3,(H2,5,9) |
InChI 键 |
DTKVSFAUYVONBA-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C(=NN1)C(=S)N |
规范 SMILES |
CN1C(=S)C(=NN1)C(=S)N |
同义词 |
1H-1,2,3-Triazole-4-carbothioamide,5-mercapto-1-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
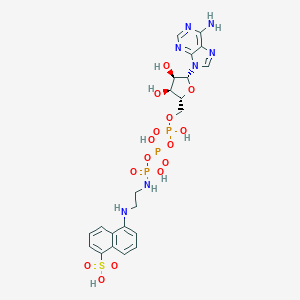
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)
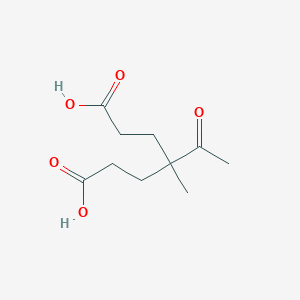
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
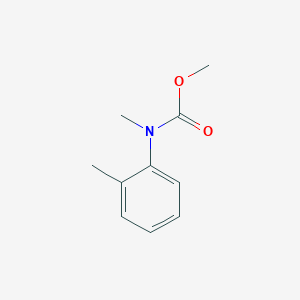
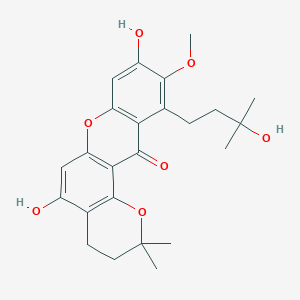
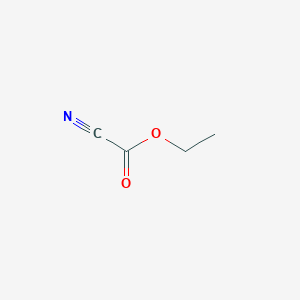
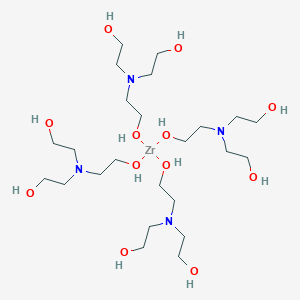
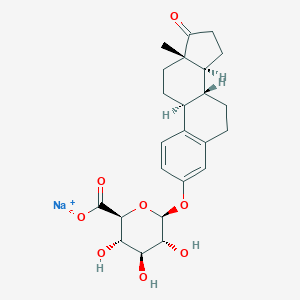
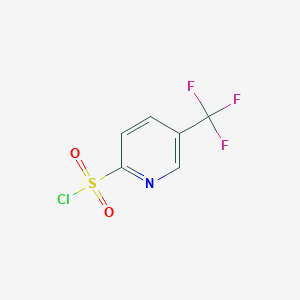
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
